molecular formula C19H21NO2 B2363928 2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide CAS No. 1286724-77-3

2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

Cat. No.: B2363928
CAS No.: 1286724-77-3
M. Wt: 295.382
InChI Key: VCCKMTDFZHDOAT-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is a complex organic compound characterized by the presence of a biphenyl group and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the biphenyl and cyclopropyl intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the cyclopropyl moiety can influence the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the biphenyl and cyclopropyl groups in 2-([1,1’-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide makes it unique compared to similar compounds.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(4-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-14-19(10-11-19)13-20-18(22)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,21H,10-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCKMTDFZHDOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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